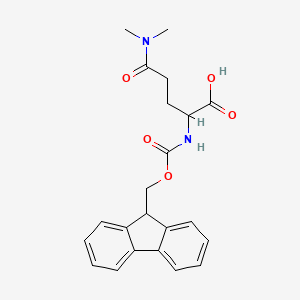

Fmoc-N,N-dimethyl-L-Glutamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C22H24N2O5 |

|---|---|

Molecular Weight |

396.4 g/mol |

IUPAC Name |

5-(dimethylamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxopentanoic acid |

InChI |

InChI=1S/C22H24N2O5/c1-24(2)20(25)12-11-19(21(26)27)23-22(28)29-13-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,18-19H,11-13H2,1-2H3,(H,23,28)(H,26,27) |

InChI Key |

RSMCAOKIIZQPSD-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C(=O)CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Fmoc-Gln(Me)₂-OH vs. Fmoc-Gln(Trt)-OH in Peptide Synthesis

[1]

Executive Summary

In Solid Phase Peptide Synthesis (SPPS), the selection of amino acid derivatives dictates the chemical identity and functional potential of the final peptide. The distinction between Fmoc-Gln(Me)₂-OH and Fmoc-Gln(Trt)-OH is not merely one of protecting group strategy, but of chemical destination .[1]

-

Fmoc-Gln(Trt)-OH is the industry-standard building block for generating native Glutamine (Q) residues.[1] The Trityl group is a temporary shield, removed during global cleavage.

-

Fmoc-Gln(Me)₂-OH is a specialized building block for generating

-Dimethylglutamine , a non-canonical amino acid.[1] The methyl groups are permanent structural modifications that alter the peptide's hydrogen-bonding network and lipophilicity.[1]

This guide details the mechanistic differences, synthesis protocols, and strategic applications for both derivatives.

Part 1: Chemical Identity & Structural Logic

To understand the application, one must first understand the structural permanence of the side-chain modifications.

Fmoc-Gln(Trt)-OH (The Protected Standard)[1]

-

Full Name:

-Fmoc- -

Role: Precursor to Native Glutamine.

-

Mechanism: The Trityl (Trt) group is an acid-labile protecting group attached to the amide nitrogen of the side chain.[1] It is bulky and lipophilic, preventing aggregation during synthesis and blocking side reactions.

-

Fate: Upon treatment with Trifluoroacetic Acid (TFA), the Trt group is cleaved, regenerating the primary amide (

).[1]

Fmoc-Gln(Me)₂-OH (The Permanent Modifier)[1]

-

Full Name:

-Fmoc- -

Role: Precursor to Dimethylglutamine Analog.

-

Mechanism: Two methyl groups replace the hydrogens on the side-chain amide nitrogen.[1]

-

Fate: Methyl groups are chemically stable under standard SPPS cleavage conditions (95% TFA). They remain attached to the peptide, yielding a tertiary amide side chain (

).[1]

Comparative Structural Flow

The following diagram illustrates the divergent pathways of these two derivatives during the cleavage step.

Figure 1: Cleavage pathway comparison. Note that the methyl groups in Gln(Me)₂ survive TFA treatment, whereas Trt is removed.[1]

Part 2: The Standard: Fmoc-Gln(Trt)-OH[1]

Why Trityl?

Unprotected Glutamine is susceptible to two major side reactions during SPPS:

-

Dehydration: Conversion of the amide (

) to a nitrile ( -

Pyroglutamate Formation: Intramolecular cyclization of N-terminal Gln, terminating the chain.

The Trityl group sterically hinders the amide nitrogen, preventing dehydration, and electronically reduces the nucleophilicity of the amide, suppressing cyclization.

Protocol: Optimization for Fmoc-Gln(Trt)-OH

-

Coupling Reagents: DIC/Oxyma Pure is preferred over HBTU/DIEA to minimize racemization, though Trt suppresses this risk significantly compared to unprotected Gln.

-

Cleavage: Requires high acid concentration.

-

Standard: 95% TFA, 2.5% TIS, 2.5% H₂O.

-

Note: The Trityl cation is highly reactive. Triisopropylsilane (TIS) is a mandatory scavenger to prevent the re-attachment of the Trityl group to Tryptophan or Cysteine residues (alkylation).

-

Part 3: The Modifier: Fmoc-Gln(Me)₂-OH[1]

Why Dimethylglutamine?

This derivative is used when the researcher intends to alter the physicochemical properties of the peptide. It is not a protection strategy.

-

Hydrogen Bond Masking: By replacing the amide hydrogens with methyls, the residue loses its ability to act as a hydrogen bond donor. This can:

-

Improve membrane permeability (passive transport).

-

Disrupt alpha-helical structures if the amide protons were involved in stabilization.[1]

-

-

Epigenetic Research: Used to mimic methylated states of amino acids or to study methyl-lysine binding domains (reader proteins) that might cross-react with methylated glutamine.[1]

-

Solubility: The dimethyl group increases lipophilicity locally but prevents aggregation caused by inter-chain hydrogen bonding.

Protocol: Synthesis Challenges with Gln(Me)₂

The presence of two methyl groups on the side chain creates a tertiary amide. While this does not sterically hinder the

-

Coupling: Standard HBTU/DIEA or DIC/Oxyma protocols are generally effective.

-

Monitoring: The tertiary amide of the side chain does not show the typical amide II band in IR, which can be useful for characterization.

-

Purification: Peptides containing Gln(Me)₂ will be more hydrophobic (later retention time on RP-HPLC) compared to their native Gln counterparts.[1]

Part 4: Comparative Data & Selection Guide

The following table summarizes the critical operational differences.

| Feature | Fmoc-Gln(Trt)-OH | Fmoc-Gln(Me)₂-OH |

| Primary Application | Synthesis of native peptides.[1] | Synthesis of methylated analogs/peptidomimetics.[2] |

| Side Chain Formula | ||

| Final Residue (Post-TFA) | Glutamine (Q) | |

| H-Bond Donor Capability | High (2 protons) | None (0 protons) |

| TFA Sensitivity | Labile (Trt removed) | Stable (Me groups remain) |

| Scavenger Requirement | High (TIS required for Trt cation) | Standard |

| Cost | Low (Commodity chemical) | High (Specialty building block) |

Decision Logic Workflow

Figure 2: Selection logic.[1] Note the distinction between Backbone methylation (N-Me) and Side-chain methylation (Me2).[1]

Part 5: Troubleshooting & FAQs

Q: Can I use Fmoc-Gln(Me)₂-OH as a protecting group if I want to remove the methyls later? A: No. The amide-methyl bond is extremely stable.[1] It requires harsh conditions (e.g., strong enzymatic hydrolysis or extreme acidic/basic conditions incompatible with peptides) to break. If you need a protecting group, use Trityl (Trt) or Xanthyl (Xan).

Q: I see "Fmoc-N-Me-Gln(Trt)-OH" in the catalog. Is this the same? A: No. That molecule has the methyl group on the alpha-nitrogen (the backbone).[1] It yields a peptide with a methylated backbone but a native side chain (after Trt removal). Fmoc-Gln(Me)₂-OH has a native backbone but a methylated side chain.[1]

Q: How do I characterize the Gln(Me)₂ peptide? A: Mass Spectrometry is the definitive method.

-

Native Gln residue mass: 128.13 Da.

-

Dimethyl-Gln residue mass: 156.18 Da (+28 Da shift).[1] Ensure your calculated exact mass accounts for this +28 Da difference per substitution.

References

Sources

A Technical Guide to the Solubility of Fmoc-N5,N5-dimethyl-L-glutamine

Introduction: The Critical Role of Solubility in Advanced Peptide Synthesis

In the landscape of modern drug discovery and peptide chemistry, the use of specialized amino acid derivatives is paramount for accessing novel peptide architectures with enhanced therapeutic properties. Fmoc-N5,N5-dimethyl-L-glutamine is one such building block, designed to mitigate the side reactions often associated with standard glutamine residues, such as dehydration or cyclization during activation. However, the successful incorporation of this and any protected amino acid into a growing peptide chain is fundamentally dependent on its solubility characteristics. Inadequate solubility can lead to poor reaction kinetics, incomplete couplings, and challenges in purification, ultimately compromising the yield and purity of the final peptide.

This in-depth technical guide provides a comprehensive framework for understanding and evaluating the solubility of Fmoc-N5,N5-dimethyl-L-glutamine. We will delve into its physicochemical properties, the core principles governing the solubility of Fmoc-amino acids, and provide detailed, field-proven protocols for both kinetic and thermodynamic solubility determination. This document is intended for researchers, chemists, and drug development professionals who require a robust understanding of this key parameter to optimize their synthetic workflows and ensure the reliable production of complex peptides.

Physicochemical Profile and Predicted Solubility Behavior

The solubility of a molecule is dictated by its structural and electronic properties. While extensive empirical data for Fmoc-N5,N5-dimethyl-L-glutamine is not widely published, we can infer its behavior by examining its constituent parts and comparing it to related analogues.

The structure of Fmoc-N5,N5-dimethyl-L-glutamine is characterized by three key features:

-

The Fmoc Group: This large, aromatic N-terminal protecting group is highly non-polar and hydrophobic. It is the primary driver for solubility in a wide range of organic solvents.[1][2]

-

The L-glutamine Backbone: The core amino acid structure provides polarity and potential for hydrogen bonding.

-

The N5,N5-dimethylamide Side Chain: Unlike the primary amide of standard glutamine, this tertiary amide lacks a proton donor for hydrogen bonding. This modification increases the lipophilicity of the side chain and can disrupt the intermolecular hydrogen bonding that often leads to aggregation and poor solubility in the parent Fmoc-L-glutamine.[3]

A comparison with its parent compounds, Fmoc-L-glutamine and N,N-dimethyl-L-glutamine, is instructive.

| Property | Fmoc-L-glutamine | N,N-dimethyl-L-glutamine | Fmoc-N5,N5-dimethyl-L-glutamine |

| Molecular Weight | 368.39 g/mol [4][5] | 174.20 g/mol [6] | ~396.44 g/mol |

| Predicted XLogP3 | 1.9[5] | -3.8[6] | Higher than Fmoc-L-glutamine (Predicted) |

| Hydrogen Bond Donors | 3[5] | 2[6] | 1 |

| Hydrogen Bond Acceptors | 5[5] | 4[6] | 5 |

| Key Structural Feature | Primary side-chain amide | Tertiary side-chain amide | Fmoc group + Tertiary side-chain amide |

Note: Properties for Fmoc-N5,N5-dimethyl-L-glutamine are estimated based on its structure and data from analogues.

Inference from Analogues: The superior solubility of Fmoc-Gln(Trt)-OH in common peptide synthesis solvents compared to Fmoc-Gln-OH demonstrates that side-chain protection significantly enhances solubility.[3] The trityl group, like the N,N-dimethyl modification, is bulky and lipophilic, preventing aggregation. Therefore, it is reasonable to predict that Fmoc-N5,N5-dimethyl-L-glutamine will exhibit good solubility in polar aprotic solvents.

Predicted Solubility Profile:

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | DMF, NMP, DMSO, DMAc | High | These solvents effectively solvate both the polar peptide backbone and the non-polar Fmoc group, which is a hallmark for solvents used in solid-phase peptide synthesis (SPPS).[1][7][8] |

| Chlorinated | Dichloromethane (DCM) | Moderate to High | DCM is a good solvent for the hydrophobic Fmoc group, but may be less effective at solvating the polar core.[7] |

| Ethers | Tetrahydrofuran (THF) | Moderate | Often used in solvent mixtures to aid solubility.[9] |

| Alcohols | Methanol, Ethanol | Low to Moderate | The polarity and hydrogen-bonding nature of alcohols can lead to lower solubility compared to aprotic solvents for some Fmoc-amino acids.[10] |

| Aqueous Buffers | Water, PBS | Very Low | The large, hydrophobic Fmoc group renders the molecule largely insoluble in aqueous media without the aid of co-solvents or pH adjustment. |

| Non-Polar | Hexanes, Toluene | Very Low | These solvents are unable to effectively solvate the polar amino acid portion of the molecule. |

Experimental Determination of Solubility: A Self-Validating Protocol

For critical applications in drug development and process chemistry, empirical determination of solubility is non-negotiable. Here, we present a robust protocol for determining the thermodynamic solubility, which represents the true equilibrium state of the system.[11] A kinetic solubility protocol is also described for higher-throughput screening applications.

Distinguishing Thermodynamic vs. Kinetic Solubility

It is crucial to understand the difference between thermodynamic and kinetic solubility, as the values can differ significantly and have different implications.[11]

-

Thermodynamic Solubility: This is the equilibrium solubility, measured when the solid compound has reached a state of equilibrium with the solvent after an extended period. It is the most accurate and relevant value for formulation and process development. The starting material is the solid compound.[11][12]

-

Kinetic Solubility: This measures the concentration at which a compound precipitates out of a solution when added from a high-concentration stock (typically in DMSO).[13][14] It is a high-throughput method useful for early discovery screening but can often overestimate the true solubility.[15]

Workflow for Thermodynamic Solubility Determination

The following diagram outlines the comprehensive workflow for accurately determining the thermodynamic solubility of Fmoc-N5,N5-dimethyl-L-glutamine.

Caption: Thermodynamic Solubility Determination Workflow.

Detailed Step-by-Step Protocol (Thermodynamic)

Objective: To determine the equilibrium solubility of Fmoc-N5,N5-dimethyl-L-glutamine in a given solvent.

Materials:

-

Fmoc-N5,N5-dimethyl-L-glutamine (solid powder)

-

Test solvents (e.g., DMF, NMP, DCM, Water) of high purity

-

HPLC-grade DMSO

-

Microcentrifuge tubes or glass vials

-

Orbital shaker or rotator with temperature control

-

Calibrated analytical balance

-

HPLC-UV system

-

Syringe filters (0.22 µm, PTFE for organic, PVDF for aqueous)

Methodology:

-

Preparation of Analytical Standards:

-

Causality: A precise calibration curve is the foundation of accurate quantification.

-

Prepare a 10 mM stock solution of the compound in DMSO.

-

Perform a serial dilution of the stock solution in the mobile phase to create a series of standards (e.g., 1000, 500, 250, 125, 62.5, 31.25 µM).

-

Inject these standards into the HPLC-UV system to generate a calibration curve of peak area versus concentration. Ensure the R² value is >0.99 for linearity.

-

-

Sample Preparation (The "Shake-Flask" Method):

-

Causality: Adding an excess of solid ensures that the resulting solution is saturated, which is the definition of solubility.[11]

-

Accurately weigh an excess amount of solid Fmoc-N5,N5-dimethyl-L-glutamine (e.g., 2-5 mg) into each of three vials per test solvent. Using triplicates provides statistical confidence.

-

Add a precise volume of the test solvent (e.g., 1 mL) to each vial.

-

-

Equilibration:

-

Causality: Reaching thermodynamic equilibrium is not instantaneous. Agitation for an extended period (24 hours is standard) is required to ensure the maximum amount of solute has dissolved.[12]

-

Seal the vials securely.

-

Place the vials on an orbital shaker at a constant temperature (e.g., 25°C).

-

Allow the samples to equilibrate for at least 24 hours.

-

-

Sample Processing and Analysis:

-

Causality: It is critical to separate the saturated solution (supernatant) from the undissolved solid without altering the equilibrium. Centrifugation is a gentle and effective method.

-

Centrifuge the vials at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the excess solid.

-

Carefully withdraw a known volume of the supernatant. Do not disturb the pellet.

-

Self-Validation Step: Visually inspect the supernatant for any particulate matter. If present, filter the supernatant through a 0.22 µm syringe filter compatible with the solvent.

-

Dilute the supernatant with mobile phase to a concentration that falls within the linear range of your calibration curve. The dilution factor must be recorded accurately.

-

Analyze the diluted sample by HPLC-UV.

-

-

Data Calculation:

-

Using the peak area from the HPLC analysis, determine the concentration of the diluted sample from the calibration curve.

-

Multiply this concentration by the dilution factor to calculate the solubility of the compound in the test solvent.

-

Report the final solubility in mg/mL and mM, along with the standard deviation from the triplicates.

-

High-Throughput Kinetic Solubility Protocol

Objective: To rapidly assess the precipitation point of the compound from a DMSO stock solution.

-

Prepare a high-concentration stock solution (e.g., 10 mM in 100% DMSO).

-

In a 96-well plate, add the desired aqueous or organic solvent.

-

Add a small volume of the DMSO stock to the solvent (e.g., 2 µL into 198 µL, resulting in 1% DMSO and a theoretical concentration of 100 µM).[13]

-

Seal the plate and shake for a set period (e.g., 2 hours).[12]

-

Analyze the plate using a nephelometer to measure turbidity (light scattering) caused by precipitation.[15]

-

Alternatively, use a filter plate to separate precipitated material and quantify the concentration of the soluble fraction via HPLC-UV or LC-MS/MS.[12][13]

-

The kinetic solubility is reported as the highest concentration at which no significant precipitation is observed.

Conclusion

A thorough understanding of the solubility of Fmoc-N5,N5-dimethyl-L-glutamine is essential for its effective use in research and development. While its structure suggests favorable solubility in polar aprotic solvents like DMF and NMP, this guide underscores the necessity of empirical validation. The provided thermodynamic solubility protocol offers a self-validating and authoritative method for generating precise and reliable data. By applying these principles and methodologies, researchers can de-risk their synthetic processes, optimize reaction conditions, and ultimately accelerate the development of novel peptide-based therapeutics.

References

-

Chen, X., et al. (2025). Solubility of Fmoc-l-glutamic Acid in 14 Monosolvents: Solvent Effects Analysis, Molecular Simulation, Model Correlation, and Comparison with Structurally Similar Substances. ResearchGate. Retrieved from [Link]

-

ResearchGate. (n.d.). Solubility of Fmoc protected amino acids used in Project C. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). N,N-dimethyl-L-glutamine. PubChem Compound Database. Retrieved from [Link]

-

Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates. Retrieved from [Link]

-

Aapptec Peptides. (n.d.). Fmoc-Gln(Trt)-OH. Retrieved from [Link]

-

Waters Corporation. (n.d.). Peptide Isolation – Method Development Considerations. Retrieved from [Link]

-

Aapptec. (n.d.). Solvents for Solid Phase Peptide Synthesis. Retrieved from [Link]

-

GenScript. (n.d.). Peptide Solubility Guidelines. Retrieved from [Link]

-

Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. Retrieved from [Link]

-

Pop, V., et al. (2026). Kinetic solubility: Experimental and machine-learning modeling perspectives. ResearchGate. Retrieved from [Link]

-

Reddit. (2013). What solvent systems would be effective at dissolving Fmoc-lysine-OH?. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). N2-((9H-Fluoren-9-ylmethoxy)carbonyl)-L-glutamine. PubChem Compound Database. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 3. peptide.com [peptide.com]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. N2-((9H-Fluoren-9-ylmethoxy)carbonyl)-L-glutamine | C20H20N2O5 | CID 2724775 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. N,N-dimethyl-L-glutamine | C7H14N2O3 | CID 12679610 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. peptide.com [peptide.com]

- 9. reddit.com [reddit.com]

- 10. researchgate.net [researchgate.net]

- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 12. enamine.net [enamine.net]

- 13. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 14. inventivapharma.com [inventivapharma.com]

- 15. researchgate.net [researchgate.net]

Navigating Glutamine Addiction: A Technical Guide to Side-Chain Modified Derivatives

Introduction: The Amide Vulnerability

In the landscape of cancer metabolism, "glutamine addiction" is not merely a buzzword; it is a quantifiable dependency driven by the Warburg effect and the need for anaplerosis. While glucose provides the carbon skeleton for glycolysis, glutamine provides the nitrogen for nucleotide biosynthesis and the carbon for the TCA cycle.

For researchers, the glutamine side chain (–CH₂CH₂CONH₂) presents a unique chemical challenge. It is labile, prone to cyclization, and serves as a substrate for a diverse array of amidotransferases. Modifying this side chain—whether to create a metabolic probe, a PET tracer, or a therapeutic inhibitor—requires navigating a trade-off between biological fidelity (does it still bind the transporter?) and chemical utility (does it inhibit the enzyme or emit a signal?).

This guide dissects the technical application of side-chain modified glutamine derivatives, moving beyond basic descriptions to actionable experimental workflows.

Structural Classes & Mechanisms of Action

To select the correct derivative for your assay, you must understand the structural logic of the modification. We categorize these into three primary classes based on their interaction with the target protein (usually Glutaminase, GLS).

Class I: Reactive Antagonists (The "Warheads")

-

Exemplar: 6-Diazo-5-oxo-L-norleucine (DON).

-

Chemistry: The amide group is replaced by a diazo (–N=N⁺=C⁻) and ketone group.

-

Mechanism: DON acts as a glutamine mimic. It enters the active site of glutamine-utilizing enzymes. The diazo group is highly reactive, leading to the alkylation of a nucleophilic residue (typically Cysteine) within the active site.

-

Research Utility: Broad-spectrum "suicide inhibition." Useful for total pathway blockade but lacks specificity (hits GLS, amidotransferases, and asparagine synthetase).

Class II: Allosteric Modulators (The "Locks")

-

Exemplar: CB-839 (Telaglenastat).

-

Chemistry: Large, hydrophobic bis-thiadiazole structure. It does not resemble glutamine’s side chain.

-

Mechanism: It does not bind the catalytic site. Instead, it binds an allosteric pocket on the Glutaminase (GLS1) tetramer, stabilizing an inactive dimeric or oligomeric conformation.

-

Research Utility: High specificity for GLS1 (KGA/GAC isoforms) over GLS2. Essential for dissecting isoform-specific roles in cancer.

Class III: Bioisosteres & Tracers

-

Exemplar: (2S,4R)-4-Fluoroglutamine (4-FGln).[1][2][3][4][5][6]

-

Chemistry: Fluorine substitution at the C4 position.[7]

-

Mechanism: The fluorine atom mimics the size of hydrogen but alters the electronics. Crucially, the (2S,4R) stereochemistry is required to maintain affinity for the ASCT2 transporter.

-

Research Utility: PET imaging (18F) and metabolic flux tracking.[5]

Visualization: Mechanism of Action

The following diagram contrasts the binding logic of DON (Active Site) versus CB-839 (Allosteric).

Figure 1: Mechanistic divergence between active-site alkylators (DON) and allosteric inhibitors (CB-839).[3]

Comparative Data for Experimental Design

When designing an inhibition assay, the choice of compound dictates the concentration range and incubation time.

| Derivative | Target Specificity | Mechanism | IC50 / Ki (Approx) | Stability (pH 7.4) | Key Limitation |

| DON | Broad (GLS, GS, GAT) | Irreversible (Covalent) | ~1-5 µM | Low (Diazo decomposition) | High toxicity; Non-specific |

| BPTES | GLS1 (KGA/GAC) | Allosteric | ~3 µM | Moderate | Poor solubility; Low potency |

| CB-839 | GLS1 (KGA/GAC) | Allosteric | < 30 nM | High | Requires pre-incubation (slow binding) |

| 4-F-Gln | Transporters (ASCT2) | Substrate Mimic | N/A (Km ~200 µM) | High (4h+) | Defluorination in vivo (slow) |

Experimental Protocol: The Coupled Enzyme Assay

Measuring Glutaminase activity directly is difficult because Glutamate does not have a distinct absorbance profile. The industry standard "Self-Validating" protocol is the GDH-Coupled Assay .

Principle:

-

GLS converts Glutamine → Glutamate + NH₄⁺.

-

Glutamate Dehydrogenase (GDH) converts Glutamate + NAD⁺ → α-Ketoglutarate + NADH.

-

Readout: Accumulation of NADH (Absorbance at 340 nm).

Reagents & Setup

-

Buffer: 50 mM Tris-Acetate (pH 8.6). Note: Phosphate buffers inhibit GLS.

-

Substrate: 20 mM L-Glutamine (or derivative).

-

Coupling System: 4 mM NAD⁺, 5 U/mL GDH (from bovine liver).

-

Inhibitor: CB-839 or DON (dissolved in DMSO).

Step-by-Step Workflow

-

Enzyme Prep: Dilute purified GLS1 to 20 nM in Buffer. Keep on ice.

-

Inhibitor Pre-incubation (CRITICAL):

-

Mix 10 µL GLS1 + 1 µL Inhibitor.

-

Incubate at 25°C for 30 minutes .

-

Why? Allosteric inhibitors like CB-839 have slow association kinetics. Skipping this step leads to false-negative IC50 values.

-

-

Reaction Mix Assembly:

-

Prepare a master mix: Buffer + NAD⁺ + GDH.

-

-

Initiation:

-

Add Reaction Mix to the Enzyme/Inhibitor wells.

-

Add Glutamine (start reaction).

-

-

Kinetic Read: Measure A340 every 30 seconds for 20 minutes.

The Self-Validation Step (Trustworthiness)

You must run a "GDH Control" well.

-

Setup: Buffer + Glutamate (1 mM) + NAD⁺ + GDH + Inhibitor .

-

Logic: If your inhibitor decreases the signal in this well, it is inhibiting the coupling enzyme (GDH), not the target (GLS). This is a common artifact with reactive analogs like DON.

Figure 2: Workflow for the GDH-Coupled Glutaminase Assay with validation control.

Transport Specificity: The ASCT2 Challenge

When using 4-Fluoroglutamine (4-FGln) or other side-chain modified tracers, verifying transport specificity is required. Most cancer cells rely on ASCT2 (SLC1A5) for glutamine uptake.

Protocol: Competitive Uptake Assay

Objective: Determine if your derivative enters via ASCT2.

-

Cell Prep: Seed cells (e.g., A549 or HCC) in 24-well plates.

-

Buffer: Krebs-Ringer-HEPES (KRH), pH 7.4, Na⁺-containing.

-

Tracer: [³H]-L-Glutamine (0.5 µCi/mL).

-

Competitors (The Test):

-

Control: No competitor.

-

Condition A: + 2 mM Unlabeled L-Glutamine (Total block).

-

Condition B: + 2 mM GPNA (Specific ASCT2 inhibitor).

-

Condition C: + 2 mM Your Derivative (e.g., 4-FGln).

-

-

Execution: Incubate 5 mins at 37°C. Wash 3x with ice-cold KRH. Lyse with 0.1 M NaOH. Count via scintillation.

Interpretation:

-

If Condition C reduces [³H]-Gln uptake by >80% (similar to Condition A), your derivative is a high-affinity substrate for the same transporter.

-

Note: Stereochemistry matters. (2S,4R)-4-FGln binds ASCT2; the (2S,4S) isomer shows significantly lower affinity.

Stability & Troubleshooting

The Pyroglutamate Trap

Glutamine derivatives are chemically unstable. The side-chain amide nitrogen can attack the alpha-carbonyl, releasing ammonia and forming Pyroglutamate (5-oxoproline) .

-

Trigger: High temperatures (>40°C) and phosphate buffers accelerate this.

-

Impact: Pyroglutamate is metabolically dead in most GLS assays.

-

Solution: Always prepare glutamine derivative stocks fresh in water or TRIS. Avoid freeze-thaw cycles. For 4-FGln, deuterium labeling at the C4 position has been shown to stabilize the molecule against cyclization.

In Vivo Defluorination

For 18F-labeled derivatives, "bone uptake" in PET scans indicates defluorination.

-

Cause: Presence of free 18F-fluoride.

-

Check: Verify radiochemical purity via HPLC before injection. 4-FGln is generally stable, but metabolic cleavage can occur over long scan times (>2 hours).

References

-

Gross, M. I., et al. (2014). Antitumor activity of the glutaminase inhibitor CB-839 in triple-negative breast cancer. Molecular Cancer Therapeutics, 13(4), 890-901. Link

-

Lieberman, B. P., et al. (2011). Automated synthesis of -4-fluoroglutamine on a GE FX-N Pro module. Nuclear Medicine and Biology, 38(4), 495-503. Link

-

Leitner, F., et al. (1963). Kinetic studies of the inhibition of glutamine synthetase by 6-diazo-5-oxo-L-norleucine. Journal of Biological Chemistry, 238, 1123-1129. Link

-

Schulte, M. L., et al. (2018).[8] Pharmacological blockade of ASCT2-dependent glutamine transport leads to antitumor efficacy in preclinical models.[8] Nature Medicine, 24, 194–202.[8] Link

-

Jeitner, T. M., et al. (2016). The mechanism of inhibition of glutaminase by 6-diazo-5-oxo-L-norleucine (DON). Biochemical Pharmacology, 117, 18-26. Link

Sources

- 1. Preclinical Evaluation of 4-[18F]Fluoroglutamine PET to Assess ASCT2 Expression in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Preclinical Evaluation of 4-[18F]Fluoroglutamine PET to Assess ASCT2 Expression in Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [18F](2S,4R)-4-Fluoroglutamine as a New Positron Emission Tomography Tracer in Myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Hyperpolarized [5-13C,4,4-2H2,5-15N]-L-glutamine provides a means of annotating in vivo metabolic utilization of glutamine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis of optically pure 4-fluoro-glutamines as potential metabolic imaging agents for tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ASCT2 - Transporters - Solvo Biotechnology [solvobiotech.com]

Methodological & Application

Application Note & Protocol: Strategies for the Efficient Coupling of Fmoc-Gln(Me)2-OH in Solid-Phase Peptide Synthesis

Abstract

The incorporation of modified amino acids is a cornerstone of modern peptide-based drug development, enabling the fine-tuning of pharmacological properties such as stability, potency, and cell permeability. Fmoc-Gln(Me)2-OH, a glutamine derivative with a dimethylated side-chain amide, presents unique challenges during Solid-Phase Peptide Synthesis (SPPS). The steric hindrance imposed by the dimethyl moiety can lead to slow and incomplete coupling reactions, compromising the yield and purity of the target peptide. This document provides a comprehensive guide to understanding and overcoming these challenges. We will dissect the mechanistic basis for difficult couplings, evaluate potential side reactions, and present robust, field-proven protocols utilizing optimized reagent systems to ensure the successful incorporation of Fmoc-Gln(Me)2-OH.

The Underlying Challenge: Steric Hindrance and Reaction Kinetics

The primary obstacle in coupling Fmoc-Gln(Me)2-OH is the significant steric bulk originating from the two methyl groups on the side-chain amide. While not a backbone N-methylation, this modification is in close proximity to the reactive carboxyl group during activation. This steric shield impedes the approach of the activated carboxyl group to the resin-bound N-terminal amine of the growing peptide chain.

Consequently, standard SPPS coupling conditions, often optimized for proteinogenic amino acids, may prove insufficient. The direct impact of this hindrance includes:

-

Slowed Reaction Kinetics: The rate of amide bond formation is significantly reduced, requiring extended reaction times to approach completion.

-

Incomplete Coupling: The reaction may stall before reaching quantitative yield, leading to the accumulation of deletion sequences (peptides lacking the intended Gln(Me)2 residue). This is a critical purity issue that can be difficult to resolve chromatographically.

The synthesis of peptides containing other hindered residues, such as α,α-disubstituted or N-methylated amino acids, has shown that overcoming these hurdles requires a move beyond conventional coupling reagents towards more potent activation methods.[1] The use of microwave energy to drive these difficult couplings to completion has also proven to be a valuable strategy.[1]

Mitigating Side Reactions: A Proactive Approach

A robust synthesis strategy must not only drive the primary reaction to completion but also minimize the formation of byproducts.

Pyroglutamate Formation: A Tale of Two Mechanisms

For standard Fmoc-Gln-OH, two primary pathways for pyroglutamate (pGlu) formation exist:

-

Side-Chain Mediated Cyclization: During activation, the side-chain amide can attack the activated carboxyl group, leading to a dehydrated cyclic intermediate.

-

N-Terminal Cyclization: If Gln is the N-terminal residue, the deprotected α-amine can attack the side-chain amide, especially under basic conditions or with prolonged exposure to heat, to form pGlu.[2][3][4]

The use of Fmoc-Gln(Me)2-OH offers a distinct advantage. The dimethylation of the side-chain amide completely prevents the first mechanism (side-chain mediated cyclization) as there is no proton to eliminate during the cyclization step. However, the risk of N-terminal pyroglutamate formation remains if the peptide sequence calls for Gln(Me)2 at the N-terminus. This is a post-synthesis or post-deprotection event and should be considered during peptide design and handling.

Racemization: Preserving Chiral Integrity

Racemization is a risk with any amino acid coupling, particularly when using highly reactive intermediates. While glutamine is not considered a high-risk residue like Cysteine or Histidine[5], the use of powerful coupling reagents and potentially elevated temperatures necessitates careful consideration. The risk is highest when strong bases are used for activation. Coupling reagents that operate under slightly more acidic or neutral conditions, such as those involving carbodiimides with additives, can minimize racemization.

Recommended Coupling Strategies & Reagent Systems

Success with Fmoc-Gln(Me)2-OH hinges on selecting a coupling reagent capable of generating a highly reactive activated species to overcome the steric barrier. We recommend two primary classes of reagents.

High-Potency Uronium/Phosphonium Salt Reagents

These reagents are the gold standard for difficult couplings. They react with the Fmoc-amino acid to form highly reactive active esters that rapidly acylate the target amine.

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Considered one of the most effective coupling reagents, HATU, in the presence of a non-nucleophilic base like DIPEA, forms a highly reactive OAt-ester.[6] It excels in coupling sterically hindered residues.[6][7]

-

HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A highly efficient and slightly more cost-effective alternative to HATU with comparable reactivity.

-

PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): A phosphonium salt that also shows excellent performance in hindered couplings.

Carbodiimide Activation with Nucleophilic Additives

This classic approach remains highly effective and can offer advantages in minimizing racemization.

-

DIC/OxymaPure (Diisopropylcarbodiimide / Ethyl cyanohydroxyiminoacetate): This combination is highly recommended. DIC activates the carboxyl group, which is then trapped by OxymaPure to form an active ester. OxymaPure is a superior alternative to the explosive HOBt, offering high reactivity and suppression of racemization.[8] This method is generally considered to have a lower risk of epimerization compared to base-mediated uronium salt activations.

Data Presentation: Comparison of Recommended Coupling Systems

| Reagent System | Reagent Class | Typical Stoichiometry (AA:Reagent:Base:Resin) | Advantages | Disadvantages |

| HATU/DIPEA | Uronium Salt | 4 : 3.9 : 8 : 1 | Extremely fast and efficient, ideal for hindered couplings.[6] | Higher cost, potential for racemization with sensitive residues. |

| HCTU/DIPEA | Uronium Salt | 4 : 3.9 : 8 : 1 | High reactivity similar to HATU, often more soluble. | Higher cost than carbodiimides. |

| DIC/OxymaPure | Carbodiimide | 4 : 4 : - : 1 | Low risk of racemization, cost-effective, safer than HOBt.[8] | Reaction kinetics may be slightly slower than with HATU. |

Experimental Protocols

These protocols are designed for manual synthesis but can be adapted for automated synthesizers. A self-validating approach, incorporating in-process monitoring, is essential.

Protocol 4.1: High-Efficiency Coupling using HATU

This protocol assumes a starting scale of 0.1 mmol of resin functionality.

-

Resin Preparation: Swell the resin (e.g., 100-200 mesh Rink Amide or Wang resin) in high-purity, amine-free N,N-Dimethylformamide (DMF) for 30 minutes in a reaction vessel.[9] Drain the DMF.

-

Fmoc Deprotection: Add a solution of 20% piperidine in DMF to the resin. Agitate for 3 minutes, drain, and repeat with a fresh 20% piperidine solution for 7 minutes.

-

Washing: Wash the resin thoroughly with DMF (5 x 1 min) to remove all traces of piperidine.

-

Activator Solution Preparation (Perform immediately before use):

-

In a separate vial, dissolve Fmoc-Gln(Me)2-OH (4 eq., 0.4 mmol) and HATU (3.9 eq., 0.39 mmol) in DMF.

-

Add N,N-Diisopropylethylamine (DIPEA) (8 eq., 0.8 mmol).

-

Allow to pre-activate for 1-2 minutes. Do not exceed 5 minutes , as this can increase racemization risk for some residues.[5]

-

-

Coupling Reaction: Add the complete activator solution to the washed, deprotected resin. Agitate at room temperature for 2-4 hours. For particularly difficult sequences, this time can be extended or performed at a slightly elevated temperature (e.g., 35-40°C).

-

In-Process Monitoring (Crucial Step): After the coupling time, take a small sample of resin beads, wash them thoroughly with DMF and then Dichloromethane (DCM), and dry them. Perform a Kaiser test (or TNBS test).

-

Negative Result (Beads are colorless/yellow): Coupling is complete. Proceed to Step 8.

-

Positive Result (Beads are dark blue/purple): Coupling is incomplete. Proceed to Protocol 4.2.

-

-

Washing: Once coupling is complete, drain the reaction vessel and wash the resin with DMF (5 x 1 min) to remove excess reagents and byproducts. The resin is now ready for the next deprotection/coupling cycle.

Protocol 4.2: Remedial Action - The Double Coupling Strategy

If the Kaiser test is positive, immediate action is required to cap the unreacted amines and prevent deletion sequence formation.

-

Drain and Wash: Drain the initial coupling solution from the reaction vessel and wash the resin with DMF (3 x 1 min).

-

Repeat Coupling: Prepare a fresh activator solution as described in Protocol 4.1, Step 4.

-

Second Coupling: Add the new solution to the resin and agitate for an additional 1-2 hours.

-

Re-evaluate: Perform a second Kaiser test. The result should now be negative. If it remains positive, this indicates a highly problematic sequence that may require sequence-specific optimization or the use of capping reagents like acetic anhydride to terminate the deletion sequence.

Visualization of the Coupling and Side-Reaction Pathways

The following diagram illustrates the intended coupling pathway for Fmoc-Gln(Me)2-OH and contrasts it with the side-reaction pathway that is blocked by side-chain dimethylation.

Caption: Reaction scheme for HATU-mediated coupling of Fmoc-Gln(Me)2-OH and the blocked pyroglutamate side-reaction pathway.

Conclusion

The successful incorporation of the sterically hindered amino acid Fmoc-Gln(Me)2-OH into a peptide sequence is readily achievable with a scientifically informed strategy. The key to success lies in acknowledging the kinetic challenge posed by steric hindrance and employing high-potency coupling reagents, such as HATU or DIC/Oxyma. Extended coupling times and diligent in-process monitoring via the Kaiser test are non-negotiable components of a robust protocol. By leveraging these advanced methodologies, researchers can confidently utilize Fmoc-Gln(Me)2-OH to synthesize novel peptides with enhanced therapeutic potential.

References

-

Martin, V., Jadhav, S., Egelund, P. H. G., & Pedersen, D. S. (2021). Harnessing polarity and viscosity to identify green binary solvent mixtures as viable alternatives to DMF in solid-phase peptide synthesis. ResearchGate. Available at: [Link]

-

Nowick Laboratory. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Available at: [Link]

-

Fields, G. B. (2012). Advances in Fmoc solid-phase peptide synthesis. ResearchGate. Available at: [Link]

-

Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Advances in Fmoc solid-phase peptide synthesis. Chemical Society Reviews, 38(6), 1819-1834. Available at: [Link]

-

Aapptec Peptides. SYNTHESIS NOTES. Available at: [Link]

-

Gyros Protein Technologies. SPPS Tips For Success. Available at: [Link]

-

Roman, T., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. National Institutes of Health. Available at: [Link]

-

Yudkoff, M., et al. (2005). Formation of extracellular glutamate from glutamine: exclusion of pyroglutamate as an intermediate. Brain Research, 1056(2), 165-172. Available at: [Link]

-

Guzmán, F., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. ResearchGate. Available at: [Link]

-

CEM Corporation. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Available at: [Link]

-

Chelius, D., et al. (2006). Formation of Pyroglutamic Acid from N-Terminal Glutamic Acid in Immunoglobulin Gamma Antibodies. Analytical Chemistry, 78(7), 2370-2376. Available at: [Link]

-

Dilun Biotechnology. (2024). Commonly Used Coupling Reagents in Peptide Synthesis. Available at: [Link]

-

ResearchGate. Pyroglutamate formation mechanism. Available at: [Link]

Sources

- 1. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]

- 2. peptide.com [peptide.com]

- 3. mesalabs.com [mesalabs.com]

- 4. ptacts.uspto.gov [ptacts.uspto.gov]

- 5. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]

- 7. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]

- 8. researchgate.net [researchgate.net]

- 9. chem.uci.edu [chem.uci.edu]

Application Notes and Protocols for Incorporating N,N-dimethyl Glutamine into Hydrophobic Peptides

Introduction: A Novel Strategy to Counteract Hydrophobicity in Synthetic Peptides

The chemical synthesis of peptides rich in hydrophobic amino acids presents a significant challenge in the fields of peptide chemistry and drug development. These peptides are prone to aggregation and exhibit poor solubility in the aqueous and organic solvents commonly used in solid-phase peptide synthesis (SPPS) and subsequent purification steps. This can lead to incomplete reactions, low yields, and difficulties in characterization. To address these issues, various strategies have been developed, including the use of specialized resins, pseudoproline dipeptides, and backbone-modifying elements.

This application note details a powerful and innovative approach: the incorporation of N,N-dimethyl glutamine (Gln(Me₂)) residues into hydrophobic peptide sequences. The permanent dimethylation of the glutamine side-chain amide disrupts the hydrogen bonding networks that are a primary driver of peptide aggregation. By replacing one or more native glutamine residues or strategically introducing Gln(Me₂) into a hydrophobic sequence, it is possible to significantly enhance the solubility and handling of these challenging peptides without drastically altering their overall structural properties.

These detailed protocols are intended for researchers, scientists, and drug development professionals engaged in the synthesis and application of hydrophobic peptides.

Rationale and Mechanistic Insights

The solubility-enhancing effect of N,N-dimethyl glutamine stems from its unique chemical structure. The two methyl groups on the side-chain amide nitrogen sterically hinder the formation of intermolecular hydrogen bonds, which are a key contributor to the aggregation of peptide chains, particularly in the formation of β-sheet structures.

Diagram 1: Disruption of Inter-Peptide Hydrogen Bonding

Application Note: Fmoc Deprotection Kinetics of Side-Chain Methylated Glutamine

Executive Summary

The incorporation of side-chain methylated glutamine (

Scientific Background & Mechanistic Insight

The Chemical Environment

In Solid-Phase Peptide Synthesis (SPPS), the removal of the Fmoc group is governed by the E1cB mechanism.[1] For standard amino acids, this is rapid (

The Methylation Advantage:

Side-chain methylation (

Reaction Mechanism

The deprotection reagent (typically Piperidine) abstracts the acidic proton from the fluorenyl ring (C9-H).[2] The resulting carbanion eliminates dibenzofulvene (DBF), which is immediately trapped by the excess secondary amine to form a fulvene-adduct.

Critical Consideration for Gln(Me):

While

Figure 1: The E1cB elimination pathway. The formation of the Fulvene-Piperidine Adduct is the rate-limiting step for signal detection, though proton abstraction is the chemical rate-determining step.

Experimental Protocols

Protocol A: Real-Time UV Kinetic Monitoring

Objective: To quantitatively determine the deprotection rate constant (

Materials:

-

UV-Flow Cell: Path length 0.1 mm or 1.0 mm (depending on sensitivity).

-

Spectrophotometer: Set to

nm (or 290 nm). -

Reagent: 20% Piperidine in DMF (v/v).

-

Substrate: Resin-bound Fmoc-Gln(Me)-Peptide.

Workflow:

-

Baseline Establishment:

-

Flow pure DMF through the reaction vessel and flow cell.

-

Zero the UV detector.

-

-

Reagent Delivery:

-

Data Acquisition:

-

Record Absorbance (

) every 1–2 seconds. -

Continue monitoring until the signal plateaus (typically 5–10 minutes).

-

-

Wash:

-

Flush with DMF until

returns to baseline.

-

Data Interpretation:

The concentration of the fulvene adduct is directly proportional to the Fmoc removed.

Protocol B: Comparative Reagent Profiling (Optimization)

Objective: If Protocol A reveals slow kinetics (

| Reagent Cocktail | Composition | Reactivity Profile | Recommended Use |

| Standard | 20% Piperidine in DMF | Moderate ( | Routine synthesis; minimal side reactions. |

| Aggressive | 2% DBU + 5% Piperazine in DMF | High ( | Aggregated sequences; hard-to-remove Fmoc. |

| Mild | 10% Piperazine in DMF/EtOH (9:1) | Low ( | Base-sensitive sequences (prevents Aspartimide). |

| Disaggregating | 20% Piperidine + 0.1M HOBt | Standard + Chaotropic | Prevents aspartimide; disrupts H-bonds. |

Procedure:

-

Split the resin batch into three aliquots.

-

Perform deprotection on each aliquot using a different cocktail.

-

Analyze the crude peptide by UPLC-MS.

-

Success Metric: Look for the "Des-Fmoc" mass peak vs. "Fmoc-intact" mass peak.

Kinetic Data Analysis & Visualization

To determine if the side-chain methylation is causing steric hindrance or preventing aggregation, plot

-

Linear Plot: Indicates pseudo-first-order kinetics (Ideal). The slope is

. -

Biphasic Plot: Indicates two populations of Fmoc groups (Fast = accessible; Slow = buried/aggregated).

Figure 2: Decision tree for optimizing deprotection conditions based on real-time kinetic data.

Troubleshooting & Critical Nuances

Aggregation vs. Sterics

-

Observation: Slow deprotection of Fmoc-Gln(Me).

-

Diagnosis: If the sequence is Poly-Gln, the methylation should help. If it is still slow, the steric bulk of the methyl group might be hindering the approach of Piperidine.

-

Solution: Switch to Piperazine . Although a weaker base, it is physically smaller than piperidine and can penetrate sterically crowded environments more effectively.

The "Blue Spot" Test (Qualitative Verification)

Never rely solely on UV traces for difficult residues. Perform a Chloranil Test (for secondary amines) or Kaiser Test (for primary amines) after deprotection.

-

Note: Since Gln(Me) deprotection yields a primary amine, the Kaiser Test is appropriate.

-

Result: Deep blue beads = Complete deprotection. Colorless/Light Blue = Incomplete.

Temperature Control

While heating (microwave SPPS) generally improves kinetics, avoid heating Fmoc-Gln(Me) deprotection steps above 50°C . Excessive heat with strong bases (DBU) promotes the cyclization of the N-terminal Gln to Pyroglutamate, terminating the chain.

References

-

Isidro-Llobet, A., et al. (2019). "Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?" PMC. Available at: [Link]

-

CEM Corporation. "Optimized Fmoc-Removal Strategy to Suppress Side Reactions." NIH/PMC. Available at: [Link]

-

Murphy, R.M., et al. (2011). "Aggregation Kinetics of Interrupted Polyglutamine Peptides." Biophysical Journal. Available at: [Link]

-

Thieme Connect. "UV Monitoring in Solid Phase Peptide Synthesis." Available at: [Link]

Sources

- 1. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Making sure you're not a bot! [mostwiedzy.pl]

- 3. Structure-Affinity Relationships of Glutamine Mimics Incorporated into Phosphopeptides Targeted to the SH2 Domain of Signal Transducer and Activator of Transcription 3 - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Fmoc-N,N-dimethyl-L-Glutamine Coupling Optimization

Topic: Improving Coupling Efficiency of Fmoc-L-Glutamine(N,N-dimethyl)-OH Document ID: TSC-GLN-DM-001 Last Updated: 2025-06-12 Status: Active[1]

Executive Summary

Fmoc-N,N-dimethyl-L-Glutamine (Fmoc-Gln(Me)₂-OH) presents unique challenges in Solid-Phase Peptide Synthesis (SPPS). Unlike standard Glutamine, the dimethylated side chain (

This guide addresses the three primary failure modes associated with this residue: incomplete coupling (deletion sequences) , slow kinetics , and racemization .

Part 1: The "Golden Standard" Protocol

Do not rely on standard protocols (e.g., HBTU/DIPEA) for this derivative. The steric hindrance of the dimethyl-amide side chain requires a more aggressive activation strategy combined with chaotropic solvents.

Optimized Coupling Parameters

| Parameter | Recommendation | Scientific Rationale |

| Coupling Reagent | HATU or COMU | These reagents generate the highly reactive 7-azabenzotriazole (or oxyma) ester, accelerating acylation rates by orders of magnitude compared to HBTU/DIC [1, 2].[1] |

| Base | TMP (Collidine) or DIPEA | Collidine (2,4,6-trimethylpyridine) is a weaker, non-nucleophilic base that minimizes base-catalyzed racemization during the slower activation of hindered amino acids [3].[1] |

| Solvent System | NMP or DMF/DMSO (9:1) | N-methylpyrrolidone (NMP) disrupts inter-chain aggregation better than DMF, crucial for the bulky Gln(Me)₂ residue to access the resin-bound amine.[1] |

| Temperature | 50°C (Microwave) | Controlled heating overcomes the activation energy barrier imposed by the steric bulk. Warning: Do not exceed 50°C to prevent Cys/His racemization if present. |

| Stoichiometry | 4 - 5 equivalents | High concentration drives the reaction forward via mass action (Le Chatelier’s principle).[1] |

Step-by-Step Workflow

-

Resin Preparation: Swell resin in DCM (20 min), then wash with NMP (3x).[1]

-

Activation Cocktail (Prepare immediately before use):

-

Coupling:

-

Capping (Crucial): Acetylate unreacted amines (Acetic Anhydride/DIPEA/NMP) to prevent deletion sequences.

Part 2: Troubleshooting Logic (Decision Matrix)

Use this logic flow to diagnose low yields or impurities.

Figure 1: Diagnostic decision tree for Fmoc-Gln(Me)₂-OH coupling failures. Blue nodes indicate analysis steps; Red/Yellow indicate findings; Green indicates solutions.

Part 3: Frequently Asked Questions (FAQs)

Q1: Why is my coupling yield low even with HBTU?

A: HBTU generates a benzotriazole ester that is often insufficiently reactive for sterically hindered side chains like N,N-dimethylglutamine.[1] The dimethyl group creates a "molecular umbrella," shielding the carbonyl carbon from the incoming nucleophile (the amine on the resin).

-

Fix: Switch to HATU or COMU . These reagents contain a pyridine ring (HATU) or an oxime (COMU) that exerts a neighboring group effect, significantly accelerating the transfer of the acyl group [1].

Q2: I see a mass shift of -18 Da. Is this pyroglutamate?

A: Likely not. Standard Glutamine forms pyroglutamate (pyrrolidone) by displacing the side-chain amide.[1] However, in Fmoc-Gln(Me)₂-OH, the side chain nitrogen is fully methylated and cannot easily act as a leaving group to close the ring.[1]

-

Alternative Diagnosis: If you are using DIC/HOBt, you may be seeing nitrile formation (dehydration of the amide side chain), although this is rare with dimethyl substitution.

-

Verification: Check if the mass corresponds to a deletion sequence (missing the Gln residue entirely).

Q3: Can I use microwave irradiation?

A: Yes, but with strict limits. The dimethyl-amide side chain is thermally stable, but Gln derivatives are prone to racemization at high temperatures due to the electron-withdrawing effect of the side chain carbonyl.

-

Limit: Max 50°C for 10-12 minutes. Do not use 75°C or 90°C standard protocols [4].

Q4: How do I prevent racemization during scale-up?

A: Racemization occurs via base-catalyzed proton abstraction at the

-

Protocol: Use 2,4,6-Collidine (TMP) instead of DIPEA.[1] Collidine is sufficiently basic to neutralize the generated acid but sterically hindered enough to reduce proton abstraction at the chiral center [3].

Part 4: Mechanism of Action & Visual Workflow

The following diagram illustrates the optimized cycle, highlighting the critical substitution of the base and reagent to overcome the steric barrier.

Figure 2: The rate-limiting step for Fmoc-Gln(Me)₂-OH is the nucleophilic attack on the activated ester.[1] Heat (50°C) and superior leaving groups (OAt from HATU) are required to lower this energy barrier.[1]

References

-

El-Faham, A., & Albericio, F. (2011).[1] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.[1]

-

Bachem. (2024).[1] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Technical Guides.

-

Carpino, L. A., et al. (2002).[1] The 7-Azabenzotriazole/Base Coupling System: Effect of Base Structure on Racemization. Journal of Organic Chemistry. [1]

-

Collins, J. M., et al. (2014).[1] High-Efficiency Solid Phase Peptide Synthesis (HE-SPPS).[1] Organic Letters, 16(3), 940–943.[1] [1]

Sources

troubleshooting low yields with Fmoc-Gln(Me)2-OH synthesis

Technical Support Center: Fmoc-Gln(Me)₂-OH Synthesis & Application

Executive Summary & Technical Profile

Molecule:

Diagnostic Workflow

Before altering your protocol, use this decision tree to isolate the failure mode.

Figure 1: Diagnostic logic for isolating the root cause of synthetic failure.

Critical Troubleshooting Modules

Module A: Overcoming Steric Hindrance (The "Deletion" Problem)

Symptom: LC-MS shows a peak corresponding to

Protocol Optimization: Switch to "Power Coupling" conditions. The tertiary amide is stable, so you can use more aggressive activation without risking nitrile formation (a common risk with standard Gln).

| Parameter | Standard Protocol (Avoid) | Optimized Protocol (Recommended) |

| Activator | HBTU / HOBt | HATU / HOAt or COMU |

| Base | DIPEA (2.0 eq) | TMP (2,4,6-Trimethylpyridine) or DIPEA (reduced) |

| Stoichiometry | 3-4 equivalents | 5 equivalents |

| Temperature | Room Temp | 50°C - 75°C (Microwave preferred) |

| Time | 45 min single coupling | 2 x 30 min (Double Couple) |

Expert Insight:

"Unlike Fmoc-Gln(Trt)-OH, where the trityl group is removed during cleavage, the methyl groups on Gln(Me)₂ stay.[1] This permanent bulk means the steric penalty exists during the synthesis step. Use HATU; the 7-azabenzotriazole moiety accelerates the reaction rate by ~10-fold compared to HBTU due to the neighboring group effect of the pyridine nitrogen." (Albericio et al., 2018).

Module B: Aggregation & Solubility (The "Truncation" Problem)

Symptom: Synthesis stops or yield drops significantly after the Gln(Me)₂ residue is added. Mechanism: The dimethyl amide lacks a hydrogen bond donor. While this prevents some side-chain H-bonding, the hydrophobic bulk can induce collapse of the peptide chain in polar solvents like DMF, making the N-terminus inaccessible for the next amino acid.

Troubleshooting Steps:

-

Solvent Swap: Replace DMF with NMP (N-methylpyrrolidone) for the coupling of Gln(Me)₂ and the subsequent 2-3 residues.[1] NMP is a superior solvent for disrupting beta-sheet aggregation.[1]

-

Chaotropic Salts: Add 0.1 M LiCl or KSCN to the coupling mixture. This disrupts inter-chain hydrogen bonds.[1]

-

Magic Mixture: Use a solvent system of DMF/DCM (1:1) if the resin swelling is suspected to be poor (especially for polystyrene resins).

Module C: Prevention of Pyroglutamate (pGlu) Formation

Symptom: Mass spectrum shows

-

Standard Gln: Releases

(fast). -

Gln(Me)₂: Releases

(slower, but possible).

Prevention Strategy:

-

Keep Fmoc On: Do not remove the final Fmoc group until immediately before cleavage or further derivatization.

-

Short Deprotection: If extending the chain, minimize the time the N-terminus is free. Use flow chemistry or immediate subsequent coupling.[1]

-

Avoid Weak Bases: Do not use weak bases like piperazine for deprotection; stick to Piperidine or 4-Methylpiperidine, which drive the Fmoc removal fast enough to outcompete cyclization.

Step-by-Step Optimized Protocol

Scenario: Coupling Fmoc-Gln(Me)₂-OH to a resin-bound peptide.

-

Preparation:

-

Coupling (Microwave Assisted):

-

Re-Coupling (Double Coupling):

-

Repeat the above step with fresh reagents.

-

Why? The first coupling often reaches ~80-90% due to sterics.[1] The second pushes it to >99%.

-

-

Capping (Critical):

FAQ: Addressing Specific User Pain Points

Q: Can I use DIC/Oxyma instead of HATU? A: Yes, and it is often safer if you are worried about epimerization (racemization). However, for Gln(Me)₂, the steric barrier is the dominant issue. If DIC/Oxyma at 75°C fails (yield <50%), you must switch to HATU or PyAOP to drive the reaction kinetically.

Q: My starting material (Fmoc-Gln(Me)₂-OH) is hygroscopic. Does this affect yield? A: Absolutely. Water hydrolyzes active esters (like O-acylisoureas) back to the carboxylic acid, effectively "killing" your coupling reagent.[1]

-

Fix: Dry the amino acid in a vacuum desiccator over

overnight before use. If the bottle is old, check the water content (Karl Fischer).

Q: I see a peak +14 Da higher than expected. What is it? A: This is likely Methyl Ester formation .[1] If you use Methanol for washing the resin after a coupling step and don't remove it completely, the residual methanol can attack the activated amino acid in the next step. Ensure strict DCM/DMF washes before adding activated reagents.[1]

References

-

Albericio, F., &yman, J. M. (2018). Peptide Synthesis: Methods and Protocols. Humana Press.[1] (Discusses HATU/HOAt advantages for hindered couplings).

-

Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[5] Chemical Reviews, 109(6), 2455-2504.[1] (Detailed mechanisms of side reactions). [1]

-

Behrendt, R., et al. (2016).[6] "Advances in Fmoc solid-phase peptide synthesis." Journal of Peptide Science, 22(1), 4-27.[1] (Review of aggregation and difficult sequences). [1]

-

Sigma-Aldrich Technical Bulletin. "Fmoc Solid Phase Peptide Synthesis." (Standard protocols for Fmoc-Gln derivatives).

Sources

Validation & Comparative

NMR shift differences between Gln and N,N-dimethyl-Gln peptides

Technical Comparison: NMR Characterization of Gln vs. -Dimethyl-Gln Peptides[1]

Executive Summary

Glutamine (Gln) residues are characterized by labile side-chain amide protons (

This guide provides the chemical shift fingerprints, acquisition protocols, and structural insights necessary to distinguish these species.

Mechanistic & Structural Basis of Shift Differences

The NMR distinction arises from the electronic and steric transformation of the side chain.

-

Primary Amide (Wild-type Gln): The side chain terminates in a

group. The nitrogen lone pair donates into the carbonyl, giving the C-N bond partial double-bond character. This creates two distinct proton environments: cis (same side as carbonyl oxygen) and trans . These protons are exchangeable with solvent (water), often requiring specific pH conditions/cryoprobes for detection. -

Tertiary Amide (Dimethyl-Gln): The protons are replaced by methyl groups. The restricted rotation around the C-N bond remains, rendering the two methyl groups magnetically non-equivalent (cis-methyl and trans-methyl). The loss of H-bond donors eliminates exchange broadening, resulting in sharp, intense methyl singlets in the aliphatic region.

DOT Diagram: Structural & Shift Correlation

The following diagram visualizes the structural transition and the resulting chemical shift migration.

Figure 1: Structural transformation from primary amide (Gln) to tertiary amide (Dimethyl-Gln) and corresponding NMR signal migration.

Experimental Protocol: Acquisition & Assignment

To accurately characterize these peptides, specific acquisition parameters are required to suppress solvent exchange (for Gln) and resolve methyl overlaps (for Dimethyl-Gln).

Step-by-Step Workflow

-

Sample Preparation:

-

Solvent: Dissolve peptide in 90% H

O / 10% D -

pH Control: Adjust pH to 5.0–6.0 .

-

Reasoning: At pH > 7.0, base-catalyzed exchange broadens Gln

signals into the baseline. Dimethyl-Gln methyls are unaffected by pH-dependent exchange but are sensitive to conformational changes.

-

-

Concentration: 1–5 mM is optimal for natural abundance

C experiments.

-

-

Pulse Sequences:

-

1D

H: Standard presaturation (water suppression). -

2D

H- -

2D TOCSY (60-80 ms mix):

-

Gln: Shows connectivity from

to -

Dimethyl-Gln: The N-methyls are usually isolated spins (4-bond coupling to

is weak), so they appear as singlets with no TOCSY cross-peaks to the backbone, distinguishing them from other side chains.

-

-

-

Temperature:

-

Acquire at 298 K (25°C) .

-

Validation: If Gln peaks are broad, lower T to 283 K (10°C) to slow exchange. Dimethyl-Gln methyls may show sharper separation at lower temperatures due to slower rotation around the C-N bond.

-

Data Comparison: Chemical Shift Fingerprints

The following tables summarize the expected chemical shift differences. Values are approximate relative to DSS (0 ppm) and depend on peptide sequence and solvent.

Table 1: Proton (

H) Chemical Shifts[1]

| Atom Position | Native Gln ( | Key Diagnostic Feature | |

| Side Chain Amide ( | 6.8 – 7.6 (Two peaks) | Absent | Disappearance of downfield exchangeable protons. |

| N-Methyl Groups ( | Absent | 2.8 – 3.1 (Two singlets) | Appearance of two sharp singlets (cis/trans) similar to DMF. |

| Gamma Protons ( | 2.2 – 2.5 | 2.3 – 2.6 | Slight downfield shift due to tertiary amide induction. |

| Beta Protons ( | 1.9 – 2.1 | 1.9 – 2.1 | Minimal change; remote from modification. |

| Alpha Proton ( | 4.3 – 4.6 | 4.3 – 4.6 | Backbone conformation dependent (minimal direct effect). |

Table 2: Carbon (

C) Chemical Shifts

| Atom Position | Native Gln ( | Key Diagnostic Feature | |

| Side Chain Carbonyl ( | 175 – 178 | 170 – 174 | Tertiary amides are typically shielded (upfield) relative to primary amides. |

| N-Methyl Carbons | Absent | 35 – 40 | Distinct region; typically doublet in HSQC if rotation is slow. |

| Gamma Carbon ( | 31 – 32 | 30 – 33 | Minor variation. |

Note on N-Terminal Dimethylation (

): If the modification is at the N-terminus (reductive methylation of the amine, not the side chain), the methyl protons appear upfield at 2.2 – 2.8 ppm , and theof the amine drops significantly. This is distinct from the side-chain amide modification described above.

Interpretation & Troubleshooting

Distinguishing Cis/Trans Methyls

In

-

Observation: You will likely see two signals of equal intensity in the 2.8–3.1 ppm range.

-

Validation: Run a variable temperature (VT) experiment. As temperature increases (>320 K), these peaks will broaden and eventually coalesce into a single peak as the rotation rate exceeds the chemical shift time scale.

Differentiation from Other Methyls

-

Vs. N-Terminal Methyls: N-terminal methyls are usually pH sensitive (titrate with amine pKa ~7-8). Side-chain amide methyls are pH independent.

-

Vs. Lysine Methylation: Methylated Lysines (

) appear around 2.9–3.0 ppm but are attached to a flexible methylene chain (

DOT Diagram: Assignment Logic

Figure 2: Logical workflow for assigning N-methyl resonances in modified peptides.

References

-

Vertex AI Search. (2023). Glutamine isosteres in the design of inhibitors of 3C/3CL protease. Royal Society of Chemistry. [Link]

-

National Institutes of Health (NIH). (2013). Methods to Identify the NMR Resonances of the 13C-Dimethyl N-terminal Amine on Reductively Methylated Proteins. PMC. [Link]

-

ResearchGate. (2017). Chemical shift distributions of side chain amide protons in asparagines and glutamines. [Link]

-

Oregon State University. (2022). 1H NMR Chemical Shift Tables and Data. [Link]

Comparative Guide: Aggregation Kinetics of Glutamine (Gln) vs. Dimethyl-Glutamine (dmGln) Peptides

Executive Summary: The "Polar Zipper" vs. The "Steric Cap"

The aggregation of Glutamine (Gln)-rich peptides is the molecular etiology behind polyglutamine (polyQ) disorders such as Huntington’s disease.[1] This aggregation is driven by the "Polar Zipper" mechanism, where side-chain amides form inter-strand hydrogen bonds that stabilize insoluble amyloid fibrils.

Dimethyl-Glutamine (

The Bottom Line:

-

Native Gln Peptides: Exhibit rapid nucleation-dependent polymerization, forming thermodynamically stable

-sheet fibrils. -

dmGln Peptides: Show effectively arrested aggregation kinetics. The methylation acts as a "steric cap," preventing the formation of the steric zipper, resulting in extended solubility and stability in aqueous buffers.

Molecular Mechanism of Action

To understand the divergence in aggregation rates, one must analyze the thermodynamics of the side-chain interactions.

Native Glutamine: The Polar Zipper

In native polyQ peptides, the side chain (

-

Primary Driver: Main-chain hydrogen bonds form the initial

-sheet. -

Stabilization: Side-chain amides interdigitate, forming a "ladder" of H-bonds between strands (Perutz Polar Zipper).

-

Result: An irreversible, highly ordered amyloid fibril.

Dimethyl-Glutamine: The Blockade

In dmGln, the side chain is modified to

-

Loss of Donor: The replacement of hydrogens with methyl groups eliminates the H-bond donor capacity.

-

Steric Hindrance: The bulky dimethyl group creates a steric clash that physically prevents the close packing required for the zipper motif.

Pathway Visualization

Figure 1: Comparative aggregation pathways.[2] Native Gln proceeds through a high-energy transition state to form fibrils (Red path). dmGln is kinetically trapped in a soluble state (Green path) due to the inability to form the polar zipper.

Comparative Performance Analysis

The following data summarizes the physicochemical differences typically observed between a standard PolyQ peptide (e.g.,

Table 1: Physicochemical & Kinetic Comparison

| Feature | Native Gln Peptide | Dimethyl-Gln (dmGln) Peptide |

| Solubility (pH 7.4) | Low (< 100 | High (> 2 mM); remains stable |

| Secondary Structure (CD) | Transitions from Random Coil | Persistently Random Coil / Poly-Proline II |

| ThT Fluorescence | Sigmoidal curve (Lag phase | Flat baseline (No fluorescence increase) |

| Aggregation Rate ( | High (Concentration dependent) | Negligible / Undetectable |

| Morphology (TEM) | Long, unbranched fibrils (7-10 nm width) | Amorphous aggregates or no visible structures |

Experimental Protocols for Validation

To validate these claims in your own lab, use the following self-validating workflow. This protocol uses Thioflavin T (ThT) fluorescence, the gold standard for monitoring amyloid kinetics.

Pre-treatment (Crucial Step)

Why: Gln peptides often contain pre-formed "seeds" from synthesis. These must be erased to get accurate kinetics.

-

Dissolve lyophilized peptide in 1:1 TFA/HFIP (Trifluoroacetic acid / Hexafluoroisopropanol) to monomerize.

-

Evaporate solvent under

stream; lyophilize again to remove acid traces.

ThT Kinetic Assay

-

Buffer: PBS (pH 7.4), 20

M ThT. -

Peptide Conc: 50

M (start). -

Temperature: 37°C with orbital shaking (shaking promotes nucleation).

-

Readout: Ex 440 nm / Em 480 nm, read every 10 mins for 24-48 hours.

CD Spectroscopy (Secondary Structure)

-

Cell Path Length: 1 mm.

-

Wavelength: 190–260 nm.

-

Expectation:

-

Gln: Negative band at ~218 nm (indicative of

-sheet) developing over time. -

dmGln: Strong negative band near 195-200 nm (Random Coil) that remains stable.

-

Experimental Workflow Diagram

Figure 2: Workflow for kinetic validation. The disaggregation step (Yellow) is the critical control point to ensure reproducibility.

Implications for Drug Development

Understanding the Gln vs. dmGln comparison is vital for:

-

Peptide Drug Design: If a therapeutic peptide contains a polyQ tract, replacing specific Gln residues with dmGln can improve shelf-life and solubility without necessarily altering the global charge (unlike mutating Gln to Glu/Lys).

-

Inhibitor Design: Short peptides containing dmGln can act as "cap" inhibitors. They can bind to a growing amyloid fibril via the backbone but fail to propagate the side-chain ladder, effectively terminating the fibril growth (Sequence-Specific Inhibition).

-

Synthesis Efficiency: Using dmGln (or backbone protected variants like Hmb-Gln) during Solid Phase Peptide Synthesis (SPPS) prevents on-resin aggregation, increasing crude yield and purity.

References

-

Perutz, M. F., et al. (1994). "Glutamine repeats as polar zippers: their role in inherited neurodegenerative disease." Protein Science. (Establishes the mechanism of Gln side-chain hydrogen bonding).

-

Thakur, A. K., & Wetzel, R. (2002). "Mutational Analysis of the Structural Organization of Polyglutamine Aggregates." Proceedings of the National Academy of Sciences. (Demonstrates how side-chain interactions drive aggregation kinetics).

-

Bhattacharyya, A. M., et al. (2005). "Oligoproline effects on polyglutamine conformation and aggregation." Journal of Molecular Biology. (Comparative kinetics of modified polyQ peptides).

-

Bartlett, G. J., & Radford, S. E. (2009). "An expanding arsenal of experimental methods yields an explosion of insights into amyloid assembly." Nature Methods. (Review of ThT and CD protocols for amyloid).

Sources

Comparative Guide: Biological Activity of Methylated vs. Non-Methylated Peptide Analogs

[1]

Executive Summary

The modification of peptide backbones via N-methylation —replacing the amide proton (-NH) with a methyl group (-CH₃)—is a transformative strategy in peptidomimetic drug design.[1][2][3][4][5][6][7][8] This guide objectively compares the biological performance of N-methylated analogs against their non-methylated (native) parent peptides.[1]

While native peptides often suffer from rapid proteolytic degradation and poor membrane permeability, N-methylated analogs frequently exhibit "chameleonic" properties: they maintain water solubility while transiently masking polarity to cross lipid bilayers. However, this modification is not without risk; it induces profound conformational constraints that can either lock a bioactive conformation (increasing affinity) or introduce steric clashes (abolishing affinity).[5]

Mechanisms of Action: Why Methylation Alters Activity[8]

To interpret the data below, one must understand the three physicochemical shifts induced by N-methylation:

-

Proteolytic Shielding: Proteases (e.g., Trypsin, Chymotrypsin) require specific backbone hydrogen bonds to cleave peptide bonds.[1] N-methylation removes the H-bond donor and introduces steric bulk, rendering the bond "invisible" or inaccessible to enzymes.

-

Permeability Enhancement: By capping the polar N-H group, the peptide's solvation energy desolvation penalty is reduced. This allows the peptide to adopt a lipophilic conformation in the membrane interior.

-

Conformational Locking: The N-methyl group restricts the rotation of the

and

Comparative Performance Data

The following tables synthesize experimental data from landmark studies (e.g., Kessler, Lokey, and Chatterjee groups), comparing native peptides directly with their optimized N-methylated analogs.

Table 1: Metabolic Stability and Permeability

Comparison of Native Somatostatin Analogs vs. N-Methylated Variants

| Feature | Native Peptide (Veber-Hirschmann) | N-Methylated Analog (Tri-N-Me) | Biological Impact |

| Sequence | cyclo(-PFwKTF-) | cyclo(-(NMe)A -(NMe)F -wKTF-) | Specific Modification |

| Intestinal Permeability ( | 4-fold increase in transport across Caco-2 monolayers [1]. | ||

| Oral Bioavailability ( | < 1% | ~10% | Transition from non-oral to orally bioavailable [1]. |

| Enzymatic Stability ( | < 30 min (intestinal fluid) | > 24 hours | >40-fold increase in half-life against aggressive proteases. |

| Solubility | High | Moderate | Methylation can reduce solubility; formulation adjustment may be required. |

Table 2: Receptor Binding Affinity ( / )

Does methylation destroy binding? Case studies in Integrins and RNA binding.

| Target | Native Peptide Affinity | N-Methylated Analog Affinity | Outcome |

| Integrin | Maintained. N-methylation did not disrupt the pharmacophore but improved selectivity against | ||

| HIV-1 FSS RNA | Improved (30x). Methylation locked the peptide into a conformation that perfectly matched the RNA hairpin [3]. | ||

| Generic Linear Peptide | High Affinity | Loss of Affinity (Common) | Risk. Random methylation often causes steric clash. N-methyl scanning (see Sec 4) is required to find the permissive spots. |

Structural & Decision Workflow